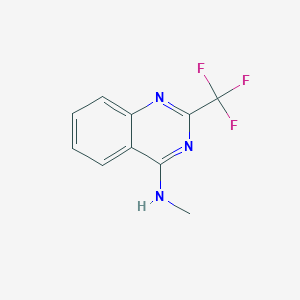

N-methyl-2-(trifluoromethyl)-4-quinazolinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

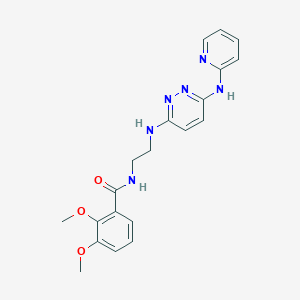

“N-methyl-2-(trifluoromethyl)-4-quinazolinamine” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure made up of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other is a diazine ring (containing two nitrogen atoms). The “N-methyl” part refers to a methyl group (-CH3) attached to a nitrogen atom in the molecule, and the “trifluoromethyl” part refers to a -CF3 group attached to the second carbon atom in the quinazoline ring .

Molecular Structure Analysis

The molecular structure of “N-methyl-2-(trifluoromethyl)-4-quinazolinamine” would be characterized by the presence of the quinazoline ring, along with the attached methyl and trifluoromethyl groups. The presence of nitrogen in the ring and the trifluoromethyl group could potentially influence the electronic properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methyl-2-(trifluoromethyl)-4-quinazolinamine” would be influenced by its molecular structure. The trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, solubility, and reactivity .Applications De Recherche Scientifique

Optoelectronic Materials

Extensive research has been conducted on the synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials have applications in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, quinazoline derivatives are of interest as potential structures for nonlinear optical materials and colorimetric pH sensors. Iridium complexes based on quinazoline derivatives represent high-efficiency phosphorescent materials for OLEDs, and quinazoline-based pyrimidine push-pull systems are significant as potential photosensitizers for dye-sensitized solar cells (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anticancer Drugs

Quinazoline derivatives have been recognized for their broad range of biological properties, including anticancer activity. These derivatives have been extensively studied and used as EGFR inhibitors, showing efficacy in both wild-type and mutated EGFR. The development of quinazoline compounds as anticancer drugs remains promising due to the structural diversity and large number of proteins targeted. This diversity allows for the identification of multi-target compounds, making quinazolines valuable for multi-target therapies (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).

Medicinal Chemistry

Quinazoline and its derivatives constitute an important class of compounds in medicinal chemistry, showing activities against a variety of conditions. These compounds have been synthesized and evaluated for antibacterial activity on different strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The versatility of the quinazoline nucleus allows for the introduction of many bioactive moieties, creating new potential medicinal agents (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Mécanisme D'action

Target of Action

Similar compounds have been found to target the werner (wrn) helicase . WRN helicase plays a crucial role in DNA replication and repair, and its inhibition can lead to antiproliferative effects .

Biochemical Pathways

Given its potential target, it can be inferred that this compound might affect the dna replication and repair pathways .

Pharmacokinetics

Similar compounds are known to be rapidly absorbed and metabolized in the liver . The plasma half-life of similar compounds is about six days . Excretion occurs mainly in bile, and enterohepatic recirculation is suspected .

Result of Action

Similar compounds have been found to exhibit antiproliferative activity against various cancer cell lines .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-methyl-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c1-14-8-6-4-2-3-5-7(6)15-9(16-8)10(11,12)13/h2-5H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHDZBOXSCMXAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC2=CC=CC=C21)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2891780.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea](/img/structure/B2891782.png)

![ethyl 5-amino-1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2891785.png)

![Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/no-structure.png)

![1-(2-fluorophenyl)-2-naphthalen-2-ylsulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B2891789.png)

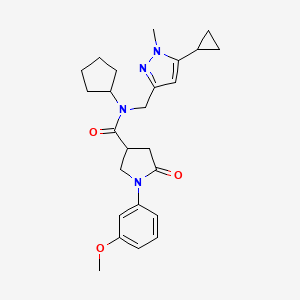

![2-(3,4-dimethoxyphenyl)-7-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2891796.png)

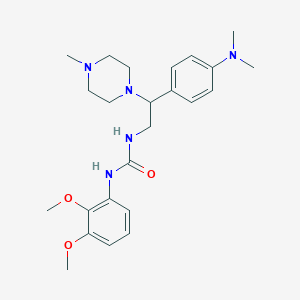

![[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2891801.png)

![N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2891802.png)

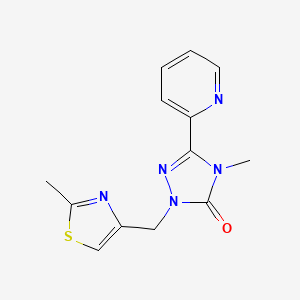

![Ethyl 4-[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2891803.png)